molecular formula C17H14O5 B1664409 Afrormosin CAS No. 550-79-8

Afrormosin

Cat. No.: B1664409
CAS No.: 550-79-8
M. Wt: 298.29 g/mol
InChI Key: KJGPBYUQZLUKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Afrormosin, also known as Afrormosine or Afromosin, is an isoflavonoid compound that has been the subject of recent research due to its potential therapeutic properties . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets B16F10 melanoma cells . It interacts with key proteins involved in cell proliferation and apoptosis, such as Bcl-2 , an anti-apoptotic protein, Bax , a pro-apoptotic protein, and p53 , a tumor suppressor .

Mode of Action

This compound decreases the viability of B16F10 melanoma cells in a time- and dose-dependent manner . It induces a decrease in cell viability by reducing cell proliferation through Go/G1 arrest and inducing apoptosis in B16F10 melanoma cells . Furthermore, this compound decreases the metastatic activity (cell invasion and migration) of B16F10 melanoma cells .

Biochemical Pathways

This compound affects the AKT/ERK and p38/JNK signaling pathways . It inhibits the AKT/ERK pathways and activates the p38/JNK pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival.

Result of Action

At the molecular level, this compound reduces the levels of Bcl-2 and augments the levels of Bax and p53 . Additionally, procaspase-3 levels are reduced by this compound treatment . These changes contribute to the induction of apoptosis in B16F10 melanoma cells .

Preparation Methods

Afrormosin can be synthesized through both natural extraction and chemical synthesis methods.

Natural Extraction: : this compound is typically extracted from plants using organic solvents such as ethanol or methanol. The plant material is ground and subjected to solvent extraction, followed by purification processes like column chromatography .

Chemical Synthesis: : The synthetic route for this compound involves the cyclization of appropriate chalcones. One common method includes the use of Baker-Venkataraman rearrangement followed by cyclization to form the isoflavone structure . The reaction conditions often involve the use of bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Afrormosin undergoes various chemical reactions, including:

Oxidation: : this compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

Reduction: : Reduction of this compound can lead to the formation of dihydroisoflavones. Sodium borohydride is a typical reducing agent used in these reactions .

Substitution: : this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups. Reagents like alkyl halides and strong bases are commonly used .

Major Products: : The major products formed from these reactions include various derivatives of isoflavones, such as dihydroisoflavones and methoxy-substituted isoflavones .

Scientific Research Applications

Afrormosin has a wide range of scientific research applications:

Chemistry: : In chemistry, this compound is used as a precursor for the synthesis of other bioactive compounds. Its unique structure makes it a valuable starting material for various synthetic pathways .

Biology: : this compound has been studied for its antioxidant properties, which help in reducing oxidative stress in biological systems. It also exhibits anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .

Medicine: : In medicine, this compound has shown promise in anticancer research. It has been found to inhibit the growth of certain cancer cell lines, making it a potential therapeutic agent .

Industry: : this compound is used in the cosmetic industry for its antioxidant properties. It is incorporated into skincare products to protect the skin from oxidative damage .

Comparison with Similar Compounds

Afrormosin is structurally similar to other isoflavones, such as genistein , daidzein , and biochanin A .

Genistein: : Like this compound, genistein has antioxidant and anticancer properties. this compound has a unique methoxy group at the 6-position, which may contribute to its distinct biological activities .

Daidzein: : Daidzein lacks the methoxy groups present in this compound, which may affect its solubility and bioavailability .

Biochanin A: : Biochanin A has a similar structure but differs in the position of the methoxy groups. This difference can influence the compound’s interaction with biological targets .

This compound’s unique structural features, such as the methoxy groups, contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-14(18)16(21-2)7-12(15)17(13)19/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPBYUQZLUKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203543
Record name Afromosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-79-8
Record name Afromosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afromosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afromosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFROMOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89P1SB9FYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Afrormosin
Reactant of Route 2
Afrormosin
Reactant of Route 3
Reactant of Route 3
Afrormosin
Reactant of Route 4
Reactant of Route 4
Afrormosin
Reactant of Route 5
Reactant of Route 5
Afrormosin
Reactant of Route 6
Afrormosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.